1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one
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Overview
Description
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is a compound with the CAS Number: 1432680-96-0 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 1-(5-hydroxy-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-yl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, which gives the corresponding 2,2-dialkylated 1,3-dithiane . This is then taken through to the dithiane derivative of the parent 2,3,4,5-tetrahydro-1H-2-benzazepin-4-one by desilylation, oxidation, and cyclisation via a reductive amination .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 . The structures of related compounds have been confirmed by X-ray diffraction .Chemical Reactions Analysis
The compound undergoes various reactions during its synthesis, including desilylation, oxidation, and cyclisation via a reductive amination .Scientific Research Applications
Molecular Structure and Bonding
Research on compounds closely related to 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has focused on their molecular structure and bonding characteristics. Studies have revealed unique aspects of their molecular arrangements, such as the formation of hydrogen bonds and chain formations in specific crystal structures (Blanco et al., 2012).
Synthetic Pathways
Efforts have been made to synthesize structural analogs of this compound, exploring different synthetic routes and methodologies. For example, one study described the synthesis of related tetrahydro-1-benzazepin-5(1H)-ones, highlighting the complexities and challenges in the synthesis of such compounds (Ackerman et al., 1972).
Potential Biological Applications
Several studies have explored the potential biological applications of related benzazepine derivatives. Some of these compounds have been investigated as selective antagonists of muscarinic receptors, indicating potential applications in treating certain medical conditions (Bradshaw et al., 2008).
Pharmaceutical Synthesis
Research has also been conducted on the efficient synthesis of functionalized benzazepine derivatives, which are important in the development of pharmaceuticals. These studies provide insights into the chemical processes that can be used to create derivatives of this compound for potential therapeutic use (Ohtani et al., 2005).
Crystallographic Studies
Crystallographic studies of related compounds have provided detailed information on their structural properties. These studies are crucial for understanding the physical and chemical behavior of such compounds in different environments (Acosta et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one is the muscarinic (M3) receptors . These receptors are a type of muscarinic acetylcholine receptor that play a crucial role in various physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation.
Mode of Action
This compound acts as a selective antagonist of the M3 receptors . Antagonists are substances that inhibit the function of the receptors they bind to. In this case, the compound binds to the M3 receptors, preventing them from being activated by their natural ligand, acetylcholine. This results in a decrease in the physiological responses mediated by these receptors.
Biochemical Pathways
The antagonism of M3 receptors by this compound affects the cholinergic pathway . The cholinergic pathway is involved in numerous physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By inhibiting the activation of M3 receptors, this compound can modulate these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of physiological processes mediated by M3 receptors. By acting as a selective antagonist, this compound can decrease the activation of these receptors, thereby modulating associated physiological responses .
Biochemical Analysis
Biochemical Properties
1-(5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-2-yl)ethan-1-one has been identified as a potential selective antagonist of muscarinic (M3) receptors . This suggests that it interacts with these receptors, which are proteins, and can influence biochemical reactions involving these proteins .
Cellular Effects
The compound’s antagonistic action on muscarinic (M3) receptors suggests that it can influence various types of cells and cellular processes . For instance, it may impact cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with the muscarinic (M3) receptors . This binding could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
properties
IUPAC Name |
1-(5-hydroxy-1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5,12,15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFPBWBQLUPNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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